3-(Benzyl(butyl)amino)propanoic acid
Description
Background and Significance
3-(Benzyl(butyl)amino)propanoic acid (CAS 216587-41-6) is a synthetic β-alanine derivative featuring dual N-substitution with benzyl and butyl groups. This compound is structurally distinct from its parent β-alanine due to the steric and electronic effects introduced by its substituents. Its significance lies in its utility as a building block for poly(β-peptoid)s, which are peptide mimics with enhanced biocompatibility and resistance to proteolysis. Recent studies highlight its role in developing functional polymers with tailored properties, including antibacterial activity and controlled molecular weight distribution.
Key Structural Features
- Core Structure : β-Alanine backbone (3-aminopropanoic acid)
- N-Substituents : Benzyl (aromatic) and butyl (alkyl) groups
- Functional Groups : Carboxylic acid and tertiary amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.32 g/mol |
| SMILES | O=C(O)CCN(CCCC)CC1=CC=CC=C1 |
| InChI Key | QIBRHKAEVRMYJY-UHFFFAOYSA-N |
Nomenclature and Classification
The compound is formally named This compound , with the IUPAC name emphasizing the substitution pattern at the β-carbon. It belongs to the class of N-substituted β-alanine derivatives , where the amino group is modified with alkyl and aryl substituents. This classification distinguishes it from α-amino acids and α-substituted β-alanine analogs.
Classification Hierarchy
- Primary Class : β-Alanine derivatives
- Secondary Class : N-substituted β-alanine
- Tertiary Class : Bis-substituted (aryl + alkyl)
Historical Context
The synthesis of N-substituted β-alanine derivatives dates to early 20th-century studies on amino acid analogs. While β-alanine itself is a naturally occurring compound, its N-substituted variants emerged as synthetic targets during investigations into peptide mimics. Notable milestones include:
- Early Synthesis : Development of methods for introducing alkyl groups via alkylation of β-alanine precursors.
- Polymer Applications : Recognition of β-alanine derivatives as monomers for non-natural polymerization strategies in the 1990s.
- Modern Advances : Optimization of living polymerization techniques for controlled synthesis of poly(β-peptoid)s[2
Properties
IUPAC Name |
3-[benzyl(butyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-10-15(11-9-14(16)17)12-13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRHKAEVRMYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Beta-Alanine Derivatives
A common approach involves starting from beta-alanine or its esters, followed by selective N-alkylation:
Step 1: Formation of N-butyl-beta-alanine ester
Beta-alanine ester reacts with butyl halide (e.g., butyl bromide) under basic conditions to form N-butyl-beta-alanine ester.Step 2: Benzylation of the secondary amine
The N-butyl-beta-alanine ester intermediate undergoes benzylation using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.Step 3: Hydrolysis to free acid
The ester group is hydrolyzed under acidic or basic conditions to yield this compound.
This sequence allows for controlled introduction of both alkyl groups on the nitrogen and conversion to the acid functionality.
Protection and Deprotection Techniques
- Use of carbamate protecting groups (e.g., benzyloxycarbonyl, Cbz) on the amino group can facilitate selective reactions and purification steps.
- After alkylation, deprotection under acidic conditions (e.g., HCl in dioxane) releases the free amine for further functionalization or hydrolysis.
Alternative Synthetic Routes
- Reductive amination of 3-aminopropanoic acid with benzyl and butyl aldehydes or ketones, followed by reduction, can also be employed.
- Use of malonic ester synthesis with benzyl and butyl substituted amines as nucleophiles to build the propanoic acid backbone.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| N-butylation | Butyl bromide, base (NaH, K2CO3), solvent (DMF) | Controlled mono-alkylation to secondary amine |
| Benzylation | Benzyl chloride, base (NaH), organic solvent | Introduction of benzyl group on nitrogen |
| Ester hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis | Conversion of ester to free acid |
| Protection (optional) | Cbz-Cl, base, low temperature | Protect amino group for selective reactions |
| Deprotection | 4M HCl in dioxane, room temp | Removal of protecting group to free amine |
Research Findings and Optimization Notes
- Selectivity: Controlling mono- versus dialkylation is critical; stepwise alkylation with protection improves selectivity.
- Yields: Multi-step synthesis typically achieves moderate to high yields (60-90%) depending on reaction conditions and purification.
- Purity: Use of chromatographic purification and recrystallization ensures high purity, essential for pharmaceutical applications.
- Solvent choice: Polar aprotic solvents like DMF or acetonitrile are preferred for alkylation steps to enhance nucleophilicity.
- Base selection: Sodium hydride provides strong deprotonation for efficient alkylation but requires careful handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise N-alkylation | Beta-alanine ester | Butyl bromide, benzyl chloride, NaH | High selectivity, modular approach | Multi-step, requires protection |
| Reductive amination | 3-Aminopropanoic acid | Benzyl and butyl aldehydes, reducing agent | Direct route, fewer steps | May require purification of imines |
| Malonic ester synthesis | Malonic ester + benzyl/butyl amines | Alkali, solvents, acid/base hydrolysis | Access to substituted propanoic acid | More complex starting materials |
Chemical Reactions Analysis
Types of Reactions
3-(Benzyl(butyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzyl ketone or butyl ketone derivatives.
Reduction: Benzyl alcohol or butyl alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-(Benzyl(butyl)amino)propanoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with specific biological activities. The compound's ability to interact with biological targets makes it a valuable candidate for drug design and development.
Antimicrobial Activity
Research indicates that derivatives of propanoic acid compounds exhibit antimicrobial properties. For instance, related compounds have shown efficacy against drug-resistant bacteria, suggesting that this compound could be explored for similar applications . The structure-dependent nature of these compounds highlights their potential in combating emerging pathogens.
Enzyme Interaction Studies
this compound can act as a substrate or inhibitor in enzymatic reactions. Its structural characteristics enable it to engage with various enzymes, providing insights into enzyme mechanisms and potential therapeutic targets. Kinetic studies involving this compound can elucidate its interaction profiles with specific biological macromolecules, aiding in the understanding of metabolic pathways.
Asymmetric Catalysis
The chiral nature of this compound positions it as a candidate for asymmetric catalysis. Asymmetric catalysis is significant in producing enantiomerically pure compounds, which are essential in pharmaceuticals. The potential to influence reaction pathways through its chiral center can lead to the enantioselective synthesis of valuable compounds.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various propanoic acid derivatives against multidrug-resistant strains of bacteria. Compounds structurally similar to this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications to this compound could yield effective antimicrobial agents .
Case Study 2: Peptide Synthesis
In a synthetic chemistry project, researchers utilized this compound as a key intermediate for synthesizing a series of bioactive peptides. The incorporation of this compound allowed for controlled peptide elongation and facilitated the introduction of functional groups necessary for biological activity assessment.
Mechanism of Action
The mechanism of action of 3-(Benzyl(butyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Impact on Properties
The compound’s key structural feature—the N-benzyl-N-butyl substitution—distinguishes it from other β-amino acids. Below is a comparative analysis with other propanoic acid derivatives:
Table 1: Substituent Comparison
Key Observations :
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data
Notes:
- Acid Dissociation : The carboxylic acid group (pKa ~4–4.5) ensures ionization at physiological pH, aiding solubility in polar solvents .
- Biological Targets : Sulfamoyl-containing analogs (e.g., ) may target carbonic anhydrases, while fluorinated derivatives (e.g., ) are explored for enhanced bioavailability.
Biological Activity
3-(Benzyl(butyl)amino)propanoic acid is a compound of interest due to its unique structural features, which include both benzyl and butyl groups. This structural composition may confer distinct chemical and biological properties, making it a subject of various studies in pharmacology and biochemistry.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 235.33 g/mol
- Functional Groups : Amino group, carboxylic acid, aromatic ring
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amino group can participate in hydrogen bonding, while the carboxylic acid group may engage in ionic interactions with enzymes or receptors, potentially modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. It has been suggested that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 16.69 | C. albicans |
Note: TBD indicates values that require further research for determination.
Anti-inflammatory Properties
Research indicates that similar amine-based compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. These effects are likely mediated through the compound's ability to interact with inflammatory mediators or enzymes.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested for its effects on bacterial growth. Preliminary results indicated a promising inhibitory effect against certain strains of bacteria, suggesting potential as an antibacterial agent.
- Animal Models : In vivo studies utilizing animal models have shown that derivatives of this compound can reduce inflammation markers significantly, indicating potential therapeutic applications in treating inflammatory diseases.
Research Findings
A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds:
- Antibacterial Activity : Compounds structurally related to this compound have demonstrated effective antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels against pathogens such as E. coli and Staphylococcus aureus .
- Antifungal Activity : Similar compounds have also shown antifungal activity, particularly against Candida species, with MIC values indicating significant efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Benzyl(butyl)amino)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between benzylamine derivatives and activated esters (e.g., using DCC coupling agents) . Optimize pH (neutral to slightly basic) and temperature (25–40°C) to minimize side reactions. For example, describes DCC-mediated coupling of tert-butoxycarbonyl (Boc)-protected amino acids with alcohols, suggesting analogous strategies for introducing benzyl/butyl groups. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How should researchers characterize the structural and chemical identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm benzyl/butyl substituents and carboxylic acid protons. Compare with PubChem data for analogous compounds (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid, InChIKey: QEBLLSSGRQCVJI) .
- Mass Spectrometry : Exact mass (e.g., 265.3 g/mol for CHNO) to validate molecular formula .
- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretch) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the amino and carboxylic acid groups. Stability studies in highlight degradation at >40°C or extreme pH (pH <3 or >10). Pre-purify via recrystallization (ethanol/water) to remove hygroscopic impurities .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation or tert-butyl groups) on the benzyl/butyl moieties affect the compound’s bioactivity?
- Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., bromination ) or alkylation (e.g., tert-butyl groups ). Assess bioactivity using enzyme inhibition assays (e.g., IC measurements) or cellular uptake studies. shows tert-butyl groups enhance steric hindrance, potentially reducing metabolic degradation . Compare with halogenated analogs (e.g., 3-(2-Bromophenyl)propanoic acid ) to evaluate electronic effects.
Q. What analytical techniques resolve enantiomeric impurities in this compound synthesis?
- Methodological Answer : Use chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) or capillary electrophoresis with cyclodextrin additives. demonstrates enantiomer separation of bromophenyl analogs via chiral columns . Quantify enantiomeric excess (ee) >98% using polarimetry ([α] values) or NMR with chiral shift reagents.
Q. How can researchers address contradictory data in solubility or reactivity studies of this compound?
- Methodological Answer : Replicate experiments under controlled conditions (pH, solvent polarity, temperature). For solubility discrepancies, use standardized buffers (e.g., PBS at pH 7.4) and nephelometry. notes conflicting results in thiazolone derivatives due to solvent polarity effects; apply Hansen solubility parameters to identify optimal solvents . Validate reactivity via kinetic studies (e.g., UV-Vis monitoring of condensation reactions ).
Q. What strategies mitigate impurities arising from Boc-deprotection in this compound synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
